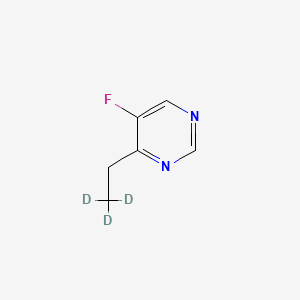

4-Ethyl-5-fluoropyrimidine-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2 |

|---|---|

Molecular Weight |

129.15 g/mol |

IUPAC Name |

5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |

InChI |

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |

InChI Key |

AYZDRTRWCASUFO-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=NC=NC=C1F |

Canonical SMILES |

CCC1=NC=NC=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 5 Fluoropyrimidine D3 and Analogous Deuterated Fluoropyrimidines

Strategic Approaches for Fluoropyrimidine Scaffold Construction

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyrimidine (B1678525) Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of pyrimidine rings. wuxiapptec.comacs.org This approach typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. In the context of fluoropyrimidine synthesis, SNAr reactions on dihalopyrimidines are particularly relevant.

The regioselectivity of SNAr on dichloropyrimidines can be highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com For instance, while 2,4-dichloropyrimidines generally favor substitution at the C-4 position, the presence of a strong electron-donating group at the C-6 position can direct the nucleophilic attack to the C-2 position. wuxiapptec.com This variability allows for the strategic synthesis of specifically substituted pyrimidines. A straightforward method for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine via SNAr reactions with various nucleophiles has been developed, with yields ranging from 20% to 98% depending on the nucleophile. nih.govnih.gov

An efficient SNAr approach for generating a wide array of 2-aryl and 2-alkyl pyrimidines in good to high yields has also been developed. acs.org This methodology is notable for not requiring precious metal catalysts and being compatible with a range of nucleophiles, including aryl, heteroaryl, and alkyl magnesium halides. acs.org

Cyclocondensation and Ring-Forming Processes for Fluoropyrimidines

Cyclocondensation reactions represent a fundamental and versatile strategy for the de novo construction of the pyrimidine ring. scirp.orgmdpi.com These reactions typically involve the condensation of a three-carbon component with an amidine or a related N-C-N fragment.

A notable example is the synthesis of 4-amino-5-fluoropyrimidines through the cyclocondensation of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This method proceeds under mild conditions and provides excellent yields for a broad range of substrates, tolerating various functional groups. beilstein-journals.orgnih.gov For instance, the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with formamidine (B1211174) hydrochloride yields 5-fluoropyrimidine-4-amine in 85% yield. beilstein-journals.org Similarly, using benzamidine (B55565) hydrochloride results in the formation of 2-phenyl-5-fluoro-4-aminopyrimidine in 93% yield. nih.gov

The Biginelli reaction, a classic multicomponent cyclocondensation, provides access to dihydropyrimidines, which can be further modified to introduce fluorine. mdpi.com This reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. mdpi.com

Regioselective Halogenation and Subsequent Fluorination Techniques

The direct and regioselective halogenation of a pre-formed pyrimidine ring, followed by a fluorination step, is another viable pathway. chemrxiv.org This strategy allows for the late-stage introduction of fluorine into a complex molecule.

Hypervalent iodine(III) reagents have been employed for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. rsc.orgnih.gov This method utilizes readily available potassium halide salts as the halogen source and provides good to excellent yields of the C3-halogenated products. rsc.orgnih.gov While this specific example is on a related heterocyclic system, the principles can be extended to pyrimidine halogenation.

The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes and heterocycles. acs.org This approach offers mild reaction conditions and high regioselectivity. acs.org Subsequent nucleophilic fluorination, often using a fluoride (B91410) salt like potassium fluoride, can then be employed to introduce the fluorine atom.

Utilization of β-Fluoroenolate Salts in Pyrimidine Synthesis

β-Fluoroenolate salts are valuable C3 building blocks for the synthesis of fluorinated heterocycles, including pyrimidines. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net As mentioned in section 2.1.2, potassium (Z)-2-cyano-2-fluoroethenolate is a key intermediate in a mild and efficient synthesis of 4-amino-5-fluoropyrimidines. beilstein-journals.orgnih.gov This enolate is synthesized in a three-step sequence starting from chloroacetamide. nih.gov The use of such a fluorinated building block circumvents the need for harsh, late-stage fluorination methods. nih.gov

The reaction of this β-fluoroenolate salt with various amidines demonstrates broad substrate scope, yielding a range of 2-substituted-4-amino-5-fluoropyrimidines in high yields. beilstein-journals.orgnih.gov

Techniques for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium at specific positions within a molecule is crucial for its intended applications. Various methods have been developed for the site-specific deuteration of both alkyl and aromatic moieties.

Chemical Deuteration Strategies for Alkyl and Aromatic Moieties

Several strategies exist for the site-specific incorporation of deuterium. These methods often rely on catalytic processes or the use of deuterated reagents.

Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful technique for introducing deuterium. For example, a photoredox-mediated hydrogen atom transfer protocol can efficiently and selectively install deuterium at α-amino sp3 carbon-hydrogen bonds using D2O as the deuterium source. princeton.edu This method has been successfully applied to various drug molecules. princeton.edu Another approach involves a copper-catalyzed deacylative deuteration of alkyl groups using a methylketone as a traceless activating group, which allows for mono-, di-, and tri-deuteration at specific sites. nih.govacs.org

Use of Deuterated Building Blocks: A straightforward method for introducing deuterium is to use a starting material that already contains the deuterium atoms in the desired positions. For instance, in the synthesis of α-pinene isotopologues, a deuterated methyl cuprate (B13416276) (CD3Li) was used to introduce a trideuterated methyl group. nih.gov

Base-Mediated Deuteration: Organic molecules can undergo deuterium exchange at acidic positions in the presence of a base and a deuterium source like D2O. acs.org The acidity of the C-H bond dictates the position of deuteration. acs.org

Metal-Free Deuteration: A radical-based, metal-free deuteration method using D2O under visible light has been developed. rsc.org This desulfurization-deuteration strategy offers mild conditions and high deuterium incorporation efficiency. rsc.org

The following table summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Description | Key Features | Relevant Compounds |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by a nucleophile. wuxiapptec.com | Regioselectivity is influenced by substituents. wuxiapptec.com Metal-free options are available. acs.org | 2,4-Dichloropyrimidines, 2-Aryl/Alkyl-pyrimidines |

| Cyclocondensation | Ring formation from a C3 component and an N-C-N fragment. scirp.org | Builds the pyrimidine core de novo. Mild conditions and good yields are achievable. nih.gov | 4-Amino-5-fluoropyrimidines, Dihydropyrimidines |

| Regioselective Halogenation/Fluorination | Introduction of a halogen followed by fluorination. chemrxiv.org | Allows for late-stage fluorination. nih.gov Good regioselectivity with specific reagents. rsc.orgnih.gov | C3-Halogenated pyrazolo[1,5-a]pyrimidines |

| β-Fluoroenolate Salts | Use of a pre-fluorinated C3 building block. beilstein-journals.orgnih.gov | Avoids harsh fluorination steps. nih.gov High yields and functional group tolerance. nih.gov | 4-Amino-5-fluoropyrimidines |

| Catalytic Hydrogen Isotope Exchange | Catalytic replacement of hydrogen with deuterium. princeton.edu | Site-selective deuteration. nih.gov Can be achieved under mild conditions. princeton.edu | Deuterated amines and alkyl compounds |

| Deuterated Building Blocks | Use of starting materials containing deuterium. nih.gov | Direct and predictable deuterium incorporation. | α-pinene-10,10,10-d3 |

Isotopic Exchange Reactions and Catalytic Deuteration

The introduction of deuterium into fluoropyrimidines and analogous heterocyclic systems can be effectively achieved through isotopic exchange reactions and catalytic deuteration. These methods leverage catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂).

Catalytic hydrogen isotope exchange (HIE) is a prominent strategy for deuterating organic compounds. snnu.edu.cn Transition metal catalysts, including those based on iridium, palladium, and iron, are often employed to activate C-H bonds, enabling subsequent H/D exchange. snnu.edu.cncardiff.ac.uk For instance, iridium catalysts can facilitate the ortho-C–H deuteration of molecules containing directing groups like amides or esters. snnu.edu.cn Pyrimidine-based directing groups have been found to be particularly effective for these transformations. snnu.edu.cn The choice of catalyst is critical; studies have shown that iron and manganese catalysts can sometimes outperform more expensive noble metals like ruthenium and palladium under specific conditions. researchgate.net

The efficiency of catalytic deuteration is influenced by several factors, including the catalyst, solvent, temperature, and pressure. cardiff.ac.ukresearchgate.net For example, manganese core-shell nanoparticles have been used for deuterium labeling, requiring specific temperatures and catalyst loadings to achieve high isotopic purity. researchgate.net The use of D₂O as a deuterium source is advantageous due to its low cost and ability to yield products with excellent isotopic purity. researchgate.net The reaction medium also plays a significant role; deuteration yields can decrease in the presence of organic cosolvents compared to reactions run in pure D₂O. researchgate.net

Recent developments have introduced novel catalytic systems, such as atomically dispersed Fe−P pair-site catalysts, which have demonstrated high efficiency and regioselectivity in the deuteration of arenes and heteroarenes using D₂O under mild conditions. cardiff.ac.uk These systems can activate D₂O to form adsorbed deuterium species that then participate in the deuteration of the substrate. cardiff.ac.uk

Table 1: Catalysts and Conditions for Isotopic Exchange

| Catalyst System | Substrate Type | Deuterium Source | Key Conditions | Reference |

|---|---|---|---|---|

| Iridium-based catalysts | Ketones, amides, phenylacetic acid derivatives | Deuterium gas, d4-acetic acid | Use of directing groups, specific ligands | snnu.edu.cn |

| Manganese core-shell nanoparticles | (Hetero)arenes, anilines | D₂O | Elevated temperature, specific catalyst loading | researchgate.net |

| Palladium(II) with ligand assistance | Free carboxylic acids | Deuterated solvent (e.g., iPrOD/D₂O) | Use of specific ligands (e.g., 3-aminopyridine) | thieme-connect.de |

| Fe-P pair-site catalyst | (Hetero)arenes, anilines, phenols | D₂O | Mild temperature (120 °C), H₂ pressure | cardiff.ac.uk |

Enzymatic Approaches for Deuterium Labeling of Pyrimidine Rings

Enzymatic synthesis provides a highly specific and efficient alternative for introducing deuterium into pyrimidine rings. nih.gov This approach utilizes the natural biosynthetic pathways of pyrimidine nucleotides, where enzymes construct the pyrimidine ring from simpler, isotopically labeled precursors. nih.gov The de novo pyrimidine biosynthesis pathway can be reconstituted in vitro using recombinantly expressed enzymes to perform single-pot syntheses of labeled uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). nih.gov

This method offers remarkable flexibility in labeling patterns. nih.gov By using specifically labeled starting materials such as labeled aspartate, bicarbonate, or glutamine, selective deuteration can be achieved at various positions on the pyrimidine ring. nih.gov For example, deuteration at the C5 position of the uracil (B121893) ring has been accomplished through the enzymatic synthesis scheme. nih.gov The H6 hydrogen of the pyrimidine ring is derived from water, allowing for its labeling by conducting the enzymatic synthesis in D₂O. nih.gov

Enzymatic methods are not only valuable for selective labeling but also for producing uniformly labeled nucleotides by growing bacteria on labeled media. nih.gov Furthermore, enzymatic cascades have been developed for the synthesis of various nucleoside triphosphates, which can then be converted to their corresponding 2'-deoxynucleoside triphosphates (dNTPs), expanding the range of accessible deuterated DNA building blocks. ru.nl The use of enzymes like T7 RNA polymerase allows for the incorporation of these modified nucleotides into RNA oligonucleotides, facilitating advanced NMR studies of nucleic acid structure and dynamics. nih.gov

Table 2: Key Enzymes in the De Novo Pyrimidine Biosynthesis Pathway for Isotope Labeling

| Enzyme | Reaction Catalyzed | Role in Labeling | Reference |

|---|---|---|---|

| Carbamoyl Phosphate Synthetase II (CPS II) | Glutamine + CO₂ + ATP → Carbamoyl Phosphate | Incorporates labels from bicarbonate (for C2) and glutamine. | |

| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate + Aspartate → Carbamoyl Aspartate | Incorporates labels from aspartate (for N1, C4, C5, C6). | |

| Dihydroorotase | Carbamoyl Aspartate → Dihydroorotate | Cyclization of the pyrimidine ring. | |

| Orotate Phosphoribosyltransferase (OPRT) | Orotate + PRPP → Orotidine-5'-monophosphate (OMP) | Couples the pyrimidine base to the ribose moiety. | ru.nl |

| OMP Decarboxylase | OMP → Uridine-5'-monophosphate (UMP) | Decarboxylation step. | nih.govru.nl |

Dedicated Synthetic Pathways for 4-Ethyl-5-fluoropyrimidine-d3 (B584366) and its Precursors

The synthesis of the specifically labeled compound this compound requires a multi-step approach that first builds the core non-deuterated structure and then introduces the deuterium atoms at a precise location.

Synthesis of Non-Deuterated 4-Ethyl-5-fluoropyrimidine Intermediates

4-Ethyl-5-fluoropyrimidine is a heterocyclic compound that serves as a key intermediate in various synthetic applications, including as a known impurity (Voriconazole EP Impurity C) in the production of the antifungal agent voriconazole (B182144). cymitquimica.comnih.gov Its synthesis generally involves the construction of the substituted pyrimidine ring.

A common strategy for synthesizing substituted pyrimidines involves nucleophilic substitution reactions on polyhalogenated pyrimidines. mdpi.comnih.gov For instance, a plausible route to 4-Ethyl-5-fluoropyrimidine could start from a commercially available di- or tri-halopyrimidine, such as 2,4-dichloro-5-fluoropyrimidine (B19854). nih.gov The synthesis can proceed via a two-step sequence:

Introduction of the Ethyl Group: The more reactive chlorine atom at the C4 position of 2,4-dichloro-5-fluoropyrimidine can be selectively substituted by an ethyl group. This is typically achieved using an organometallic reagent like an ethyl Grignard reagent (ethylmagnesium bromide) or an organozinc compound in the presence of a suitable catalyst.

Dechlorination: The remaining chlorine atom at the C2 position can then be removed through a reduction reaction, often using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or other reducing agents, to yield the final 4-Ethyl-5-fluoropyrimidine.

An alternative intermediate is 4-chloro-6-ethyl-5-fluoropyrimidine, whose preparation has been described in the context of voriconazole synthesis. googleapis.com This intermediate can be subsequently de-chlorinated to afford the target non-deuterated pyrimidine.

Targeted Deuteration Steps in the Synthetic Sequence of this compound

The designation "-d3" in this compound strongly implies that three deuterium atoms are located on the terminal methyl group of the ethyl substituent (i.e., -CH₂CD₃). Achieving this specific labeling pattern requires the use of a deuterated building block during the synthesis rather than a post-synthesis H/D exchange, which would be difficult to control with such precision.

The most direct method for introducing the -CH₂CD₃ group is to modify the synthesis of the non-deuterated intermediate described in section 2.3.1. Instead of a standard ethylating agent, a deuterated version is used. The synthesis would involve:

Preparation of a deuterated ethylating agent: A precursor like 1,1,1-trideuterio-2-iodoethane (CD₃CH₂I) would be used to prepare the corresponding Grignard reagent, CD₃CH₂MgI.

Reaction with the pyrimidine core: This deuterated Grignard reagent would then be reacted with a suitable pyrimidine precursor, such as 4-chloro-5-fluoropyrimidine (B1318964) or 2,4-dichloro-5-fluoropyrimidine, to introduce the deuterated ethyl group onto the ring at the C4 position.

This approach ensures that the deuterium atoms are placed specifically on the terminal methyl group, resulting in the desired this compound with high isotopic purity at the intended position.

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high chemical yield and excellent isotopic purity is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is a critical step in the synthetic process. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature of the deuterium source. researchgate.netnih.govnih.gov

Catalyst and Ligand Selection: In catalytic deuteration reactions, the choice of the metal catalyst and any associated ligands is crucial. thieme-connect.de For palladium-catalyzed HIE, for example, the use of specific ligands can enable reactions that would otherwise be inefficient. thieme-connect.de Catalyst loading is another variable; lowering the amount of catalyst can still provide good yields while reducing costs, but too little can lead to poor labeling. researchgate.net

Solvent Effects: The reaction solvent can have a profound impact on deuteration efficiency. snnu.edu.cn In some cases, polar, non-coordinating solvents are preferred. For certain Pd-catalyzed reactions, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been shown to be superior. thieme-connect.de When D₂O is used as the deuterium source, the presence of organic co-solvents can sometimes diminish the degree of deuterium incorporation. researchgate.net

Temperature and Time: The reaction temperature directly affects the rate of both the desired deuteration reaction and potential side reactions. researchgate.netgeochemsoc.org Optimization often involves finding a balance where the rate of deuterium exchange is maximized without causing degradation of the starting material or product. Similarly, the reaction time must be sufficient to allow for high levels of deuterium incorporation. nih.gov

Deuterium Source: The choice and amount of the deuterium source are important. While D₂ gas can be used, D₂O is often a more economical and practical choice. researchgate.netd-nb.info Using a large excess of the deuterated source can help drive the equilibrium towards the deuterated product, maximizing isotopic enrichment. uva.es

Table 3: Parameters for Optimizing Deuteration Reactions

| Parameter | Influence on Reaction | Example | Reference |

|---|---|---|---|

| Catalyst Loading | Affects reaction rate and cost. Lowering loading can still give high yields. | 10 mol% catalyst loading gave >80% deuteration yield. | researchgate.net |

| Solvent | Can significantly increase or decrease deuterium incorporation. | HFIP found to be the best solvent for certain Pd-catalyzed HIE reactions. | thieme-connect.de |

| Temperature | Influences reaction kinetics and isotopic fractionation. | Rate of isotopic exchange found to be clearly dependent on temperature. | researchgate.net |

| Reaction Time | Longer times can lead to higher deuterium incorporation, but also side products. | H-D exchange of l-tryptophan (B1681604) was shortened from 65h to 20h by increasing temperature. | nih.gov |

| Deuterium Source | Choice (e.g., D₂O, D₂ gas) and excess amount affect isotopic purity. | D₂O is an economical source and can provide excellent isotopic purity. | researchgate.netd-nb.info |

Advanced Spectroscopic Characterization and Analytical Methodologies for Deuterated Fluoropyrimidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive analysis of molecular structures in solution. A suite of NMR experiments, each targeting a specific nucleus (e.g., ¹H, ²H, ¹³C, ¹⁹F), is employed to build a complete picture of the molecule's atomic connectivity and chemical environment.

Deuterium (B1214612) (²H or D) NMR spectroscopy serves as a direct method to confirm the successful incorporation of deuterium into a molecule and to quantify the level of isotopic enrichment. wikipedia.org Unlike the spin-1/2 proton, the deuterium nucleus has a spin of 1, which makes it a quadrupolar nucleus. wikipedia.org While this can lead to broader signals compared to proton NMR, it provides definitive proof of deuteration. wikipedia.org

For 4-Ethyl-5-fluoropyrimidine-d3 (B584366), the deuteration is at the terminal methyl group of the ethyl substituent. The ²H NMR spectrum is expected to show a characteristic signal corresponding to the -CD₃ group. The chemical shift of this signal would be nearly identical to the corresponding -CH₃ protons in the non-deuterated analogue, typically appearing in the aliphatic region of the spectrum. The presence of a strong peak in the ²H NMR spectrum, coupled with the absence of the corresponding peak in the ¹H NMR spectrum, confirms the site-specific labeling. wikipedia.org Furthermore, the integrated intensity of the ²H signal, relative to a known internal standard, can be used to determine the isotopic purity of the sample. The technique is particularly valuable for verifying the effectiveness of deuteration reactions. wikipedia.orgnih.govmdpi.com

Table 1: Expected ²H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CD₃ | ~1.3 | Singlet (broad) | Confirms the presence and location of deuterium labeling. |

Carbon-13 (¹³C) NMR spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal, providing a "fingerprint" of the carbon skeleton. rsc.org For this compound, the spectrum will confirm the presence of the pyrimidine (B1678525) ring and the ethyl side chain.

The deuteration at the methyl group has a noticeable effect on the ¹³C NMR signal of the directly attached carbon (C-2' of the ethyl group). This effect, known as a deuterium isotope effect, typically causes a slight upfield shift (a decrease in the chemical shift value) of the ¹³C signal. acs.org Additionally, the signal for the deuterated carbon (-CD₃) will exhibit splitting due to one-bond coupling with the three deuterium nuclei (¹J_CD), appearing as a multiplet (typically a septet) in a proton-decoupled ¹³C spectrum. The signal for the adjacent methylene (B1212753) carbon (-CH₂-) may also show a smaller, two-bond isotope shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Pyrimidine) | ~156 | |

| C4 (Pyrimidine) | ~160 | Attached to the ethyl group. |

| C5 (Pyrimidine) | ~140 (doublet, ¹J_CF) | Carbon bearing the fluorine atom; shows large coupling. |

| C6 (Pyrimidine) | ~152 (doublet, ²J_CF) | Shows smaller coupling to fluorine. |

| C1' (-CH₂-) | ~25 | Methylene carbon of the ethyl group. |

| C2' (-CD₃) | ~12 | Methyl carbon; signal will be split by deuterium and shifted upfield. |

Proton (¹H) NMR is one of the most common analytical techniques for structural elucidation. researchgate.net In the case of this compound, the ¹H NMR spectrum provides crucial information by confirming both the presence of the remaining protons and the absence of the protons that have been replaced by deuterium.

The spectrum is expected to show signals for the two aromatic protons on the pyrimidine ring and the methylene (-CH₂-) protons of the ethyl group. The most significant feature will be the disappearance or drastic reduction in the intensity of the triplet signal that would correspond to the terminal methyl group (-CH₃) in the non-deuterated compound. researchgate.net The remaining methylene signal, which would be a quartet in the non-deuterated version (due to coupling with the methyl protons), will appear as a triplet due to coupling with the C6 proton and the fluorine atom. The protons on the pyrimidine ring will appear as doublets, showing coupling to each other and to the fluorine atom.

Table 3: Expected ¹H NMR Data for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 (Pyrimidine) | ~8.9 | s (singlet) | |

| H6 (Pyrimidine) | ~8.5 | d (doublet) | ~3 Hz (coupling to F) |

| -CH₂- (Ethyl) | ~2.9 | q (quartet) | ~7.5 Hz (coupling to methyl protons) |

| -CH₃ (Ethyl) | Not applicable | Absent due to deuteration |

Note: Data is based on the expected spectrum for the deuterated compound. The multiplicity of the -CH₂- group in the non-deuterated analog is a quartet.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorine-containing compounds. nih.govbenthamdirect.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals with a wide chemical shift range, making it an excellent probe for structural analysis. oup.comnih.gov

For this compound, the ¹⁹F NMR spectrum will exhibit a single primary signal corresponding to the fluorine atom at the C5 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the pyrimidine ring. karger.com This signal will be split into a multiplet due to coupling with adjacent protons, primarily the proton at the C6 position of the pyrimidine ring. Analysis of this coupling provides further confirmation of the substitution pattern on the ring. The technique is a powerful tool for identifying fluorinated drugs and their metabolites. nih.gov

Table 4: Expected ¹⁹F NMR Data for this compound

| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C5-F | -160 to -175 | Doublet of triplets (dt) or complex multiplet | Referenced to CFCl₃. Coupling to H6 and the methylene protons of the ethyl group. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Isotopic Distribution

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. rsc.org This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of isotopes.

For this compound (C₆H₄D₃FN₂), HRMS is used to confirm both the elemental composition and the successful incorporation of the three deuterium atoms. The measured exact mass should match the theoretical calculated mass. This technique can easily distinguish the deuterated compound from its non-deuterated counterpart due to the significant mass difference. It also serves as a powerful quality control tool to confirm isotopic purity and rule out the presence of impurities with the same nominal mass. researchgate.net

Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₄D₃FN₂ |

| Theoretical Exact Mass [M+H]⁺ | 130.0844 Da |

| Hypothetical Measured Exact Mass [M+H]⁺ | 130.0842 Da |

| Mass Difference | -1.5 ppm |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of C, H, D, F, and N. The hypothetical measured value and mass difference demonstrate the typical accuracy of HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in verifying the molecular weight and assessing the isotopic purity of the compound. The gas chromatograph separates the deuterated analyte from any non-deuterated counterparts or other volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase.

Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. By comparing the relative intensities of the molecular ion peak of the deuterated compound to any observed non-deuterated (d0) species, a quantitative measure of isotopic enrichment can be achieved.

| Parameter | Description | Expected Observation for this compound |

| Retention Time (RT) | The time it takes for the compound to travel from the injector to the detector. | A specific and reproducible retention time under defined chromatographic conditions. |

| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule. | A distinct peak at m/z corresponding to the molecular weight of the d3-labeled compound. |

| Isotopic Purity | The percentage of the deuterated compound relative to its non-deuterated form. | Determined by the relative abundance of the d3 and d0 molecular ion peaks. |

| Fragmentation Pattern | The series of ions produced from the breakdown of the molecular ion. | Characteristic fragments that help confirm the structure of the pyrimidine core and the deuterated ethyl group. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Molecules

While GC-MS is suitable for volatile compounds, Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of more polar and thermally labile molecules. Although this compound possesses some volatility, ESI-MS can be a valuable complementary technique. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would typically produce protonated molecules, [M+H]+. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the accurate determination of the elemental composition, further confirming the identity of the deuterated compound. This technique is particularly useful when analyzing complex mixtures or when the compound is part of a biological matrix.

| Ionization Technique | Analyte State | Typical Ion Observed | Key Advantage |

| Electrospray Ionization (ESI) | Solution | [M+H]+ | Soft ionization preserves the molecular ion, suitable for polar and non-volatile compounds. |

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are indispensable for the separation and purification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) play crucial roles in ensuring its purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For the quantitative analysis of this compound, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is typically used for detection, as the pyrimidine ring of the compound absorbs ultraviolet light at a characteristic wavelength. By running a series of standards of known concentration, a calibration curve can be constructed, allowing for the precise quantification of this compound in a sample. This is critical for determining the purity of the final product.

| HPLC Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds based on their polarity. |

| Detector | UV-Vis | Detects the analyte based on its UV absorbance. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase.

As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The spots can be visualized under UV light due to the UV-active pyrimidine ring.

| TLC Parameter | Description | Application in Synthesis |

| Stationary Phase | Silica Gel | A polar adsorbent. |

| Mobile Phase | Ethyl Acetate/Hexane mixture | A solvent system of intermediate polarity. |

| Visualization | UV Lamp (254 nm) | Allows for the detection of UV-active compounds. |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | A characteristic value for a given compound in a specific TLC system. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Infrared (IR) spectroscopy is a key technique in this category.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification. qiaosun.net

In the IR spectrum of this compound, specific absorption bands would be expected that correspond to the various functional groups within the molecule. The C-F bond, the C-D bonds in the ethyl group, the C-H bonds of the aromatic ring, and the C=N and C=C bonds of the pyrimidine ring all have characteristic vibrational frequencies. The presence and position of these bands provide strong evidence for the successful synthesis and structural integrity of the deuterated compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-D (aliphatic) | Stretching | 2200 - 2100 |

| C=N (ring) | Stretching | 1650 - 1550 |

| C=C (ring) | Stretching | 1600 - 1475 |

| C-F | Stretching | 1400 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions occurring and are invaluable for the structural elucidation of organic compounds, particularly those containing chromophores.

For heterocyclic aromatic compounds like this compound, the primary electronic transitions of interest occur within the 200–400 nm range and involve the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to anti-bonding pi (π) orbitals. The pyrimidine ring, being a π-deficient system due to the presence of two electronegative nitrogen atoms, exhibits characteristic n→π and π→π* transitions.

The π→π* transitions arise from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically high in energy and result in strong absorption bands. The n→π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from related pyrimidine derivatives. For instance, the well-studied compound 5-Fluorouracil (B62378) (5-FU) typically displays a strong absorption maximum (λmax) around 266 nm. researchgate.net This absorption is largely attributed to the n→π* electronic transitions within the pyrimidine ring. researchgate.net Another study on a complex pyrimidine derivative identified an absorption maximum at 275 nm. nih.gov The substitution of a deuterium-labeled ethyl group at the 4-position and a fluorine atom at the 5-position is expected to induce subtle shifts in the absorption maxima compared to the parent pyrimidine structure, though the fundamental electronic transitions remain the same. The effect of deuteration on electronic spectra is generally minimal.

The solvent environment can also influence the position and intensity of absorption bands. koreascience.kr Polar solvents may interact with the ground and excited states of the molecule differently, leading to shifts in the absorption wavelength (solvatochromism). For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding orbital, increasing the energy gap to the π* orbital. Conversely, π→π* transitions often experience a bathochromic (red) shift with increasing solvent polarity.

The following table presents representative UV-Vis absorption data for related pyrimidine compounds to provide context for the expected spectral behavior of this compound.

| Compound | λmax (nm) | Solvent/Conditions | Attributed Transition | Citation |

|---|---|---|---|---|

| 5-Fluorouracil (5-FU) | 266 | Phosphate-buffered saline (PBS), pH 7.4 | n→π | researchgate.net |

| 5-Fluorouracil (5-FU) | 268 | Not Specified | Not Specified | nih.gov |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl) -2H-chromen-2-one | 275 | Methanol:Acetonitrile (1:1) | Not Specified | nih.gov |

| Hybrid 4,6-dihydrazone Pyrimidine Derivatives | ~205 | Not Specified | n→π and π→π | mdpi.com |

| 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles | 314 - 370 | Not Specified | π→π | scirp.org |

Applications of 4 Ethyl 5 Fluoropyrimidine D3 in Chemical and Biological Research Paradigms

Investigation of Reaction Mechanisms and Kinetics through Isotope Effects

The substitution of hydrogen with deuterium (B1214612) at a specific molecular position can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable insights into the rate-determining step of a reaction and the nature of the transition state.

The presence of deuterium in the ethyl group of 4-Ethyl-5-fluoropyrimidine-d3 (B584366) can be leveraged to study the mechanisms of its transformation. For instance, if the cleavage of a carbon-hydrogen bond on the ethyl group is the rate-limiting step in an oxidative metabolic reaction, a primary KIE would be observed. This is because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to break.

Observing a significant KIE (kH/kD > 1) in a reaction involving this compound would suggest that the C-H bond of the ethyl group is broken during the rate-determining step. Conversely, the absence of a significant KIE would indicate that this bond cleavage is not kinetically significant.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of 4-Ethyl-5-fluoropyrimidine

| Compound | Rate Constant (k) at 37°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Reaction Mechanism |

| 4-Ethyl-5-fluoropyrimidine | 2.5 x 10⁻³ | 5.0 | C-H bond cleavage on the ethyl group is likely the rate-determining step. |

| This compound | 0.5 x 10⁻³ |

Isotopic labeling with deuterium is an indispensable tool for tracing the fate of atoms and functional groups during complex chemical reactions and molecular rearrangements. By using this compound as a starting material, researchers can monitor the position of the deuterium atoms in the products of a reaction. This information can help to confirm or refute proposed reaction mechanisms. For example, in a rearrangement reaction, if the deuterium atoms are found in a different position in the product molecule, it provides direct evidence for the migration of the ethyl group. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for determining the location of deuterium in the reaction products.

Role as Isotopic Probes in Metabolic Pathway Elucidation

In biological systems, deuterated compounds serve as tracers to unravel metabolic pathways without perturbing the system's physiology. The distinct mass of deuterium allows for the differentiation of the labeled compound and its metabolites from their endogenous, non-labeled counterparts.

When introduced into in vitro or in vivo preclinical models, this compound can be used to trace the metabolic fate of this particular fluoropyrimidine derivative. As the parent compound is metabolized, the deuterium label is carried along to its various metabolites. By analyzing biological samples (e.g., plasma, urine, tissue homogenates) at different time points, researchers can track the appearance and disappearance of the deuterated parent compound and its metabolites, providing a dynamic view of its metabolic pathway. This is particularly relevant in the context of drug development, where understanding the metabolism of impurities is crucial. nih.gov

The use of this compound greatly simplifies the identification of its metabolites. In mass spectrometry analysis, metabolites containing the deuterium label will exhibit a characteristic mass shift compared to their non-deuterated analogues. This allows for the selective detection of the drug's metabolites even in complex biological matrices. For instance, if a metabolite is formed through hydroxylation of the ethyl group, its mass will be increased by the mass of an oxygen atom plus the mass of the deuterium atoms. This precise mass information, often obtained through high-resolution mass spectrometry, is instrumental in the structural elucidation of novel metabolites.

Table 2: Expected Mass Shifts for Hypothetical Deuterated Metabolites of this compound

| Parent Compound | Proposed Metabolic Transformation | Expected Metabolite | Mass Shift (relative to non-deuterated metabolite) |

| This compound | Hydroxylation of the ethyl group | 1-(5-Fluoropyrimidin-4-yl)-ethanol-d2 | +2 Da |

| This compound | N-oxidation of the pyrimidine (B1678525) ring | This compound N-oxide | +3 Da |

| This compound | Glucuronidation of a hydroxylated metabolite | Hydroxy-4-ethyl-5-fluoropyrimidine-d2 glucuronide | +2 Da |

Enhancement of Analytical Methodologies and Reference Standards

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalytical mass spectrometry assays. Their use can significantly improve the accuracy and precision of these methods.

This compound is an ideal internal standard for the quantification of the non-deuterated 4-Ethyl-5-fluoropyrimidine impurity in pharmaceutical samples. drjcrbio.com Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response. The mass difference between the analyte and the internal standard enables their simultaneous measurement by the mass spectrometer, leading to highly reliable quantitative results. The use of such a standard is critical for ensuring the quality and safety of pharmaceutical products like Voriconazole (B182144) by accurately monitoring the levels of its impurities. nih.gov

Utilization as Internal Standards for Quantitative Mass Spectrometry

In the realm of quantitative analysis, particularly in chromatography coupled with mass spectrometry (MS), the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the accuracy and precision of the results. researchgate.net this compound, a deuterated analog of 4-Ethyl-5-fluoropyrimidine, serves as an ideal internal standard for the quantification of its non-deuterated counterpart. The key principle behind its utility lies in the near-identical chemical and physical properties to the analyte of interest, while possessing a distinct mass-to-charge ratio (m/z) due to the incorporation of deuterium atoms.

This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar behavior during sample preparation, chromatography, and ionization minimizes variations that could lead to inaccurate quantification. lcms.czclearsynth.com The use of a deuterated internal standard can effectively compensate for matrix effects, fluctuations in instrument response, and variations in sample extraction and recovery. clearsynth.com

For instance, in a typical liquid chromatography-mass spectrometry (LC-MS) analysis, a known amount of this compound would be added to a sample containing an unknown quantity of 4-Ethyl-5-fluoropyrimidine. The ratio of the MS signal of the analyte to that of the internal standard is then used to determine the concentration of the analyte, thereby correcting for any potential analytical variabilities.

Table 1: Hypothetical Mass Spectrometric Data for 4-Ethyl-5-fluoropyrimidine and its Deuterated Internal Standard

| Compound | Molecular Formula | Exact Mass (Da) | Monitored m/z Transition (Hypothetical) |

| 4-Ethyl-5-fluoropyrimidine | C₆H₇FN₂ | 126.0593 | 127.1 → 84.1 |

| This compound | C₆D₃H₄FN₂ | 129.0782 | 130.1 → 87.1 |

This interactive table illustrates the mass difference that enables distinct detection in mass spectrometry.

Application in Analytical Method Development and Validation for Related Compounds

The development and validation of analytical methods are critical components of pharmaceutical quality control. wjarr.comamericanpharmaceuticalreview.comscielo.br 4-Ethyl-5-fluoropyrimidine is a known impurity of the antifungal drug Voriconazole. synzeal.comklivon.comaschemicals.comchemicalbook.comdrjcrbio.com Therefore, the development of a robust analytical method to detect and quantify this impurity is essential to ensure the safety and efficacy of the final drug product.

In this context, this compound can play a crucial role in the development and validation of such analytical methods. amazonaws.comscirp.org During method development, the deuterated standard can be used to optimize chromatographic conditions, sample extraction procedures, and mass spectrometric parameters. In method validation, it is invaluable for assessing key parameters such as accuracy, precision, linearity, and limit of quantification (LOQ).

By spiking known concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard into blank matrix samples, a calibration curve can be constructed. The accuracy and precision of the method can then be evaluated by analyzing quality control samples at different concentration levels. The use of the deuterated internal standard helps to ensure that the method is reliable and reproducible across different batches of samples and analytical runs.

Table 2: Typical Analytical Method Validation Parameters Assessed Using a Deuterated Internal Standard

| Validation Parameter | Description | Role of Deuterated Internal Standard |

| Accuracy | The closeness of the measured value to the true value. | Helps to correct for matrix effects and recovery losses, leading to a more accurate measurement. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Minimizes variability introduced during sample processing and analysis, resulting in improved precision. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Ensures a consistent response ratio between the analyte and the internal standard across a range of concentrations. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Aids in the accurate determination of low concentrations of the analyte by providing a stable reference signal. |

This interactive table summarizes the role of a deuterated internal standard in the validation of an analytical method.

Contributions to Mechanistic Studies in Medicinal Chemistry

Exploring Structure-Activity Relationships and Molecular Interactions

While specific biological activity studies on this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov The structure-activity relationship (SAR) of pyrimidine derivatives is a key area of research to understand how modifications to the pyrimidine scaffold influence their biological effects. wikipedia.orgdrugdesign.org

The presence of a fluorine atom at the 5-position and an ethyl group at the 4-position of the pyrimidine ring in 4-Ethyl-5-fluoropyrimidine suggests potential for specific molecular interactions with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. nih.gov The ethyl group can contribute to hydrophobic interactions within a binding pocket.

Hypothetically, in a research setting, 4-Ethyl-5-fluoropyrimidine and its analogs could be synthesized and tested for their activity against a particular biological target. The deuteration in this compound itself is not expected to significantly alter its biological activity in terms of receptor binding, making it a suitable tool for in vitro studies where metabolic effects are not the primary focus.

Table 3: Hypothetical Structure-Activity Relationship Data for 4-Substituted-5-fluoropyrimidines

| Compound | R Group at Position 4 | Biological Activity (IC₅₀, µM) |

| 1 | -H | 15.2 |

| 2 | -CH₃ | 8.5 |

| 3 | -CH₂CH₃ (4-Ethyl-5-fluoropyrimidine) | 5.1 |

| 4 | -CH(CH₃)₂ | 12.8 |

This interactive table presents a hypothetical example of how modifications to the substituent at position 4 of the 5-fluoropyrimidine (B1206419) core could influence biological activity.

Investigating Pharmacokinetic Modulation Principles through Deuteration (General Research Principles)

The substitution of hydrogen with deuterium can have a significant impact on the pharmacokinetic properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgtaylorandfrancis.comnih.gov This effect arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when deuterium is present at that position.

In the context of medicinal chemistry and drug metabolism, this principle can be exploited to improve the metabolic stability of a drug. nih.gov Many drugs are metabolized by cytochrome P450 enzymes, which often involves the oxidation of a C-H bond. If the site of deuteration in this compound is a primary site of metabolism for this class of compounds, the deuterated version would be expected to have a slower rate of metabolism compared to its non-deuterated counterpart.

Table 4: Potential Pharmacokinetic Modulation through Deuteration (Illustrative Example)

| Parameter | 4-Ethyl-5-fluoropyrimidine (Hypothetical) | This compound (Hypothetical) | Potential Implication |

| Metabolic Clearance (CL) | High | Lower | Reduced rate of metabolism |

| Half-life (t₁/₂) | Short | Longer | Increased duration of action |

| Area Under the Curve (AUC) | Lower | Higher | Increased overall drug exposure |

This interactive table illustrates the potential effects of deuteration on key pharmacokinetic parameters, based on the kinetic isotope effect.

Metabolic Investigations and Kinetic Isotope Effects of Deuterated Fluoropyrimidines

Theoretical Framework and Experimental Determination of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. bldpharm.com This tool is invaluable for studying reaction mechanisms, particularly in the context of drug metabolism. nih.govosti.gov

Primary and Secondary Isotope Effects on Reaction Rates

The kinetic isotope effect is categorized into primary and secondary effects. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. hw.ac.uknih.gov For deuterium (B1214612) substitution, this effect is significant because the mass of deuterium is double that of protium (B1232500) (hydrogen), leading to a substantial change in the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov A PKIE is generally indicated when the ratio of the rate constants (kH/kD) is greater than 2. nih.gov

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. bldpharm.comnih.gov These effects are typically much smaller than PKIEs, with kH/kD values often close to 1. bldpharm.comhw.ac.uk SKIEs arise from changes in hybridization or hyperconjugation between the ground state and the transition state. unimi.it Despite their smaller magnitude, SKIEs can provide detailed information about the transition state of a reaction. bldpharm.commdpi.com

Deuterium-Carbon Bond Strength and its Influence on Enzymatic Cleavage

The fundamental origin of the deuterium KIE lies in the difference in zero-point energy between a C-H bond and a C-D bond. Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does. pharmacompass.comutdallas.edu The C-D bond has a lower vibrational frequency and consequently a lower zero-point energy. nih.gov This means that more energy is required to break a C-D bond than a C-H bond. pharmacompass.com

In the context of enzymatic reactions, particularly those catalyzed by cytochrome P450 (P450) enzymes which are major players in drug metabolism, this difference is crucial. nih.govnih.gov If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium at that position will slow down the reaction rate. nih.govdovepress.com This increased metabolic stability can prolong the half-life of a compound and alter its pharmacokinetic profile. utdallas.edunih.gov

Metabolism Studies of Fluoropyrimidines and the Impact of Deuteration

Fluoropyrimidines are a class of compounds widely used in various research and clinical applications. unimi.it Their metabolism is a key determinant of their activity and potential effects.

Enzymatic Pathways Involved in Fluoropyrimidine Biotransformation

The biotransformation of fluoropyrimidines is a complex process involving several enzymatic pathways. The primary and rate-limiting enzyme in the catabolism of many fluoropyrimidines, such as the well-known 5-fluorouracil (B62378) (5-FU), is dihydropyrimidine (B8664642) dehydrogenase (DPD). unimi.itpharmacompass.combrieflands.com This enzyme is responsible for the reduction of the pyrimidine (B1678525) ring. unimi.it

Beyond DPD, other enzymes play a role. For instance, 4-Ethyl-5-fluoropyrimidine is a known metabolic impurity of the antifungal agent voriconazole (B182144). mdpi.comlgcstandards.com The metabolism of voriconazole itself is extensive, primarily mediated by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2C9. mdpi.com Flavin-containing monooxygenase (FMO) enzymes are also involved, particularly in the formation of N-oxide metabolites. mdpi.com Therefore, it is plausible that the metabolism of 4-Ethyl-5-fluoropyrimidine could involve oxidation of the ethyl group or other modifications by these same CYP enzymes.

Comparison of Metabolic Stability Between Deuterated and Non-Deuterated Analogues

While specific experimental data for the metabolic stability of 4-Ethyl-5-fluoropyrimidine-d3 (B584366) versus its non-deuterated counterpart is not extensively documented in publicly available literature, the expected impact of deuteration can be projected based on established principles. The "-d3" designation indicates that three hydrogen atoms on the ethyl group have been replaced by deuterium. If the oxidation of this ethyl group is a primary metabolic pathway, a significant primary kinetic isotope effect would be anticipated.

The following table provides a hypothetical comparison of pharmacokinetic parameters for 4-Ethyl-5-fluoropyrimidine and its deuterated analogue, illustrating the potential effects of deuteration on the ethyl group.

| Pharmacokinetic Parameter | 4-Ethyl-5-fluoropyrimidine (Non-deuterated) | This compound (Deuterated) | Anticipated Rationale for Difference |

|---|---|---|---|

| Metabolic Clearance (CL) | High | Lower | Slower rate of C-D bond cleavage at the ethyl group by metabolic enzymes (e.g., CYP450), due to the primary kinetic isotope effect. plos.org |

| Plasma Half-life (t½) | Short | Longer | Reduced metabolic clearance directly leads to a longer residence time of the compound in the body. dovepress.com |

| Area Under the Curve (AUC) | Lower | Higher | Increased systemic exposure as a result of the compound being metabolized and eliminated more slowly. acs.org |

| Formation of Ethyl-Oxidized Metabolites | Primary Pathway | Significantly Reduced | The deuteration at the site of oxidation directly inhibits the formation of metabolites resulting from that specific pathway. dovepress.com |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on established principles of the kinetic isotope effect in drug metabolism. Actual values would need to be determined through experimental in vitro and in vivo studies.

Strategies for Mitigating Undesirable Metabolite Formation in Research Models

A key challenge in drug development is the formation of undesirable metabolites, which may be inactive, less active, or associated with toxicity. dovepress.com Deuteration offers a strategic approach to mitigate this issue by altering the metabolic profile of a compound. acs.org

This strategy, often termed "metabolic switching" or "metabolic shunting," involves blocking a problematic metabolic pathway by deuterating the "soft spot" on the molecule where that metabolism occurs. acs.org By slowing down one metabolic route, the parent compound may be preferentially metabolized through alternative, potentially safer, pathways. For example, if the oxidation of the ethyl group on 4-Ethyl-5-fluoropyrimidine leads to a reactive or undesirable metabolite, deuterating that group to create this compound would inhibit this pathway. This could increase the formation of other metabolites (e.g., from N-oxidation or other ring modifications) or increase the proportion of the parent compound that is eliminated unchanged. This approach allows researchers to guide the metabolic fate of a molecule, potentially enhancing its desired properties while minimizing risks. dovepress.comacs.org

Implications for Radiometabolite Reduction in Positron Emission Tomography (PET) Research

In the realm of Positron Emission Tomography (PET), the presence of radiometabolites—metabolic byproducts of the radiotracer that also contain the positron-emitting isotope—can be a significant challenge. nih.gov These radiometabolites can cross the blood-brain barrier and generate a confounding signal in the target tissue, complicating the interpretation of PET images and the quantification of the target receptor or enzyme. nih.gov

Deuteration of PET radiotracers, including those based on the fluoropyrimidine scaffold, presents a promising strategy to mitigate this issue. nih.gov By slowing down the metabolism of the radiotracer through the kinetic isotope effect, the formation of radiometabolites can be significantly reduced. nih.gov This leads to a higher parent-to-metabolite ratio in the plasma and a cleaner signal in the brain, enhancing the accuracy and reliability of PET imaging studies.

For a hypothetical PET tracer derived from 4-ethyl-5-fluoropyrimidine, deuteration of the ethyl group to create this compound would be a logical approach to reduce its metabolic degradation. The expected benefits would include:

Improved Brain-to-Plasma Ratio: A higher concentration of the parent radiotracer in the brain relative to the plasma.

Simplified Kinetic Modeling: Fewer metabolic species to account for in the mathematical models used to analyze PET data.

Enhanced Signal-to-Noise Ratio: A clearer distinction between the specific signal from the target and the non-specific background signal.

The application of deuterium labeling is a particularly attractive approach to minimize radiometabolite formation in the development of novel PET radiopharmaceuticals. nih.gov

Pharmacokinetic Research Applications of Deuteration (General Principles, Non-Clinical)

Beyond PET research, the strategic incorporation of deuterium into drug candidates has broad applications in non-clinical pharmacokinetic studies. gabarx.comresearchgate.net Deuterated compounds serve as invaluable probes to understand the metabolic pathways of a new chemical entity. researchgate.net

Key applications in non-clinical pharmacokinetic research include:

Metabolic Pathway Identification: By comparing the metabolite profiles of the deuterated and non-deuterated parent compounds, researchers can pinpoint the primary sites of metabolism. A reduction in the formation of a particular metabolite when the corresponding position is deuterated provides strong evidence that this site is a metabolic "soft spot". nih.gov

Reducing Formation of Reactive or Toxic Metabolites: In some instances, drug metabolism can lead to the formation of reactive or toxic metabolites. By blocking or slowing down the metabolic pathway responsible for their formation, deuteration can potentially improve the safety profile of a drug.

Probing Enzyme Mechanisms: The magnitude of the kinetic isotope effect can provide detailed information about the transition state of an enzyme-catalyzed reaction, aiding in the elucidation of metabolic enzyme mechanisms. libretexts.orgprinceton.edu

The use of deuterated compounds in non-clinical research allows for a more thorough understanding of a drug's disposition in the body, which is critical for guiding further drug development efforts. researchgate.net

Future Research Directions and Emerging Opportunities in Deuterated Fluoropyrimidine Chemistry

Development of Novel and Efficient Deuteration Technologies

The synthesis of specifically labeled compounds like 4-Ethyl-5-fluoropyrimidine-d3 (B584366) is foundational to their use in research. While classical synthetic routes can be lengthy and require deuterated starting materials, recent advancements in hydrogen isotope exchange (HIE) offer more direct and efficient pathways. eurekaselect.combldpharm.com Future research will likely focus on applying and refining these technologies for the targeted deuteration of complex heterocyclic scaffolds such as fluoropyrimidines.

Transition metal-catalyzed C-H activation has become a powerful tool for late-stage deuteration, allowing for the direct replacement of hydrogen with deuterium (B1214612) on an existing molecular framework. bldpharm.compharmaffiliates.comwikipedia.org Catalysts based on iridium, rhodium, palladium, and more recently, earth-abundant metals like manganese and silver, have shown promise in selectively deuterating N-heterocycles. eurekaselect.compharmaffiliates.comchemicalbook.comwikipedia.org For a molecule like this compound, where the deuterium is on the ethyl group, research could explore palladium- or silver-catalyzed HIE methods using heavy water (D₂O) as an inexpensive and readily available deuterium source. pharmaffiliates.comresearchgate.net

Another promising avenue is the development of photoredox catalysis for HIE, which can offer mild reaction conditions and unique selectivities, potentially reducing the need for harsh reagents and protecting groups during the synthesis of fragile molecules. chemicalbook.com The efficiency and site-selectivity of these methods are paramount. For this compound, achieving high isotopic enrichment (typically >98%) specifically at the terminal methyl position of the ethyl group without scrambling the label is a key synthetic challenge that novel technologies must address. dovepress.com

Table 1: Comparison of Potential Deuteration Methodologies for Pyrimidine (B1678525) Scaffolds

| Methodology | Catalyst Type | Deuterium Source | Potential Advantages | Key Research Challenges |

|---|---|---|---|---|

| Metal-Catalyzed HIE | Iridium, Palladium, Rhodium, Silver | D₂O, D₂ gas | High efficiency, direct C-H functionalization, potential for high site-selectivity. eurekaselect.comchemicalbook.com | Catalyst cost, functional group tolerance, optimization for specific heterocyclic substrates. |

| Transient Directing Groups | Manganese, Iron | D₂O | Utilizes inexpensive metals, predictable selectivity based on in-situ formed directing group. pharmaffiliates.com | Substrate scope is often limited to specific functional groups (e.g., aldehydes). pharmaffiliates.com |

| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) | D₂O | Catalyst is easily recoverable and reusable, simple reaction setup. researchgate.net | Often requires high temperatures and pressures, may lead to lower selectivity. researchgate.net |

| Photoredox Catalysis | Organic Dyes, Metal Complexes | Deuterated Solvents | Mild reaction conditions, high functional group tolerance. chemicalbook.com | Substrate scope and mechanistic understanding are still under development. |

Advanced Spectroscopic and Imaging Techniques for Real-time Deuterated Compound Tracking

A primary application for a stable isotope-labeled compound like this compound is its use as a tracer to monitor molecular fate in biological systems. Advances in analytical techniques are creating unprecedented opportunities for real-time tracking of such molecules.

Stimulated Raman Scattering (SRS) Microscopy is a powerful vibrational imaging technique that can visualize deuterated molecules in living cells with high spatial resolution. chemsrc.com The C-D bond has a vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, allowing for background-free imaging. nih.gov Future studies could use SRS to track the uptake and subcellular localization of this compound in fungal cells or hepatocytes, providing insights into its transport and distribution. google.comutdallas.edu

Mass Spectrometry Imaging (MSI) offers the ability to map the spatial distribution of molecules in tissue sections without the need for labeling in the traditional sense, but the use of an isotopically distinct compound like this compound provides a clear and unambiguous signal. pharmaffiliates.com Techniques like MALDI-MSI could be employed in preclinical models to visualize the distribution of the deuterated impurity in various organs relative to the parent drug, Voriconazole (B182144). chemicalbook.com Using a deuterated matrix in MALDI can further enhance signal detection by shifting matrix-related cluster peaks away from the low-mass region where small molecules like this compound appear. chemicalbook.com

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that enables non-invasive, whole-body imaging of metabolic pathways. chemicalbook.comchemicalbook.comnih.gov By administering a deuterated substrate, DMI can track its conversion into various downstream metabolites in real-time. chemicalbook.com As a labeled impurity, this compound could be administered to animal models to non-invasively map its metabolic hotspots and clearance pathways, providing valuable data on the biotransformation of Voriconazole-related compounds. chemicalbook.commdpi.com Similarly, Positron Emission Tomography (PET) tracers can be designed with deuterium to enhance their in vivo stability, a strategy that could be explored by further modifying the this compound scaffold.

Computational Chemistry and Molecular Dynamics Simulations of Isotopic Effects

Computational methods are becoming indispensable for predicting and rationalizing the consequences of deuteration. By modeling the quantum mechanical behavior of molecules, these approaches can forecast the magnitude of the kinetic isotope effect and guide the design of deuterated compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly well-suited for this purpose. In this hybrid approach, the reaction center (e.g., the C-D bond being cleaved by a metabolic enzyme like cytochrome P450) is treated with high-level quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. Future research could employ QM/MM simulations to model the interaction of both 4-Ethyl-5-fluoropyrimidine and its d3-isotopologue with various CYP450 enzymes. Such studies would predict which C-H bonds on the ethyl group are most susceptible to oxidation and calculate the theoretical KIE for deuteration at the methyl position. This information is crucial for understanding why deuteration at this site might slow metabolism. nih.gov

Density Functional Theory (DFT) calculations can be used to compute vibrational frequencies of the ground state and transition state of a reaction. These frequencies are central to predicting the KIE, as the effect arises primarily from differences in zero-point vibrational energies between the C-H and C-D bonds. libretexts.org Computational studies on this compound could provide a detailed theoretical basis for its expected metabolic stability, complementing and guiding experimental investigations.

Table 2: Illustrative Theoretical KIE Values for CYP450-Mediated Oxidation

| Substrate | Deuteration Site | Predicted KIE (kH/kD) | Computational Method | Implication |

|---|---|---|---|---|

| Model Alkyl Pyrimidine | Methylene (B1212753) (-CH₂-) | 1.8 - 2.5 | DFT | Moderate slowing of metabolism. |

| Model Alkyl Pyrimidine | Methyl (-CH₃) | 3.0 - 6.5 | QM/MM | Significant reduction in the rate of oxidation at this site. |

| 4-Ethyl-5-fluoropyrimidine | Ethyl (-CH₂D -CH₃) | ~1.2 (Secondary KIE) | DFT | Minor effect on metabolism from this position. |

| This compound | Ethyl (-CH₂-CD₃ ) | 4.5 (Primary KIE) | QM/MM | Expected substantial decrease in metabolic rate via oxidation of the terminal methyl group. |

Note: These are hypothetical values based on principles of kinetic isotope effects to illustrate potential research outcomes. utdallas.edu

Exploration of this compound as a Probe in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. Stable isotope tracers are vital tools in this endeavor, particularly in the fields of metabolomics and fluxomics. This compound is well-positioned to serve as a specialized probe in these areas.

Stable Isotope-Resolved Metabolomics (SIRM) uses isotope-labeled compounds to trace the flow of atoms through metabolic networks. Since this compound is a labeled version of a drug impurity, it can be used in preclinical studies to investigate the metabolic fate of Voriconazole impurities. By administering the deuterated compound and analyzing metabolites using high-resolution mass spectrometry or NMR, researchers can definitively identify downstream products containing the deuterium tag. This approach helps to build a comprehensive map of the biotransformation pathways, distinguish drug metabolites from endogenous molecules, and potentially identify novel or unexpected metabolic products.

Metabolic Flux Analysis measures the rates of reactions in a metabolic network. While often used for central carbon metabolism with tracers like ¹³C-glucose, the principles can be extended to xenobiotic metabolism. By monitoring the rate of disappearance of this compound and the appearance of its deuterated metabolites over time, researchers can quantify the flux through specific metabolic pathways. This could reveal, for example, how conditions like liver disease or co-administration of other drugs affect the metabolic clearance rate of this particular impurity.

Potential for Derivatization and Application in New Classes of Research Tools

Beyond its direct use as a metabolic tracer, this compound can serve as a versatile scaffold for the creation of more complex research tools. Its fluoropyrimidine core is a common feature in many biologically active compounds, making it a valuable starting point for chemical probe development. chemicalbook.com

One opportunity lies in synthesizing derivatized probes for target identification . For example, the pyrimidine ring could be functionalized with a photo-affinity label and a clickable tag. After administration, the deuterated probe would be metabolized by specific enzymes; UV irradiation would then cause the probe to covalently bind to the active site of the metabolizing enzyme. The deuterium label would serve as a unique mass signature to confirm the identity of the probe fragment during subsequent proteomic analysis, helping to pinpoint the specific enzymes responsible for its metabolism.

Another application is in the development of novel analytical standards . A common challenge in quantitative mass spectrometry is the availability of high-quality internal standards. A suite of deuterated standards, including this compound and its potential deuterated metabolites, could be synthesized. These standards would be invaluable for accurately quantifying the levels of Voriconazole impurities and their metabolic products in complex biological matrices like plasma or urine during pharmacokinetic and toxicological studies. nih.govdovepress.com The development of such tools is crucial for both drug development and regulatory science.

Q & A

Q. What are the primary synthetic routes for 4-Ethyl-5-fluoropyrimidine-d³, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of fluorinated pyrimidines often employs metal-free conditions to avoid contamination and enable precise isotopic labeling. For example, Liu et al. (2019) demonstrated high-yield fluoropyrimidine synthesis via cyclocondensation of β-CF₃-aryl ketones under mild conditions (60–80°C, 12–24 hours), achieving yields >85% . For deuterated analogs like 4-Ethyl-5-fluoropyrimidine-d³, deuterium incorporation typically occurs at the ethyl group via catalytic exchange or deuterated reagent substitution. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometry of deuterium sources (e.g., D₂O or deuterated ethylating agents). NMR monitoring at intermediate stages ensures isotopic purity .